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5-Amino-3,4-dihydroquinazolin-2(1H)-one

Medicinal Chemistry Kinase Inhibitors Structure–Activity Relationship (SAR)

This dihydroquinazolinone scaffold combines a non-aromatic core, a free C5-NH₂ handle, and an N1-H donor — the exact pharmacophoric triad required for CDK5 and p38α MAP kinase inhibitor programs. Unlike unsubstituted or N1-methyl analogs, it enables one-step amidation, urea formation, or reductive amination without nitration/reduction sequences. The C4-sp³ methylene provides a vector for fragment growing into lipophilic sub-pockets, while the solvent-exposed amine serves as a PROTAC linker attachment point. Procure this regioisomerically pure building block to eliminate false SAR interpretation and accelerate library throughput.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 1042973-64-7
Cat. No. B3005596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,4-dihydroquinazolin-2(1H)-one
CAS1042973-64-7
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESC1C2=C(C=CC=C2NC(=O)N1)N
InChIInChI=1S/C8H9N3O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12)
InChIKeyXYQLWDBQJGIQGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-3,4-dihydroquinazolin-2(1H)-one (CAS 1042973-64-7) – Core Scaffold Identity & Procurement Baseline


5-Amino-3,4-dihydroquinazolin-2(1H)-one is a bicyclic heterocycle comprising a partially saturated pyrimidinone ring fused to an aniline-bearing benzene ring. It is classified as a 3,4-dihydroquinazolin-2(1H)-one (DHQ) derivative with a free primary amine at the C5 position. The compound is primarily utilized as a synthetic building block or intermediate for constructing kinase-focused compound libraries [1]. It is commercially available from multiple suppliers with purities typically ranging from 95% to 98% . Critically, the combination of the non‑aromatic dihydroquinazolinone core and the C5‑NH₂ handle is scantly represented among commercially available analogs and is a critical synthetic entry point for generating N‑1, N‑3, and C‑5 diversified DHQ series exploited in CDK5 and p38α MAP kinase inhibitor programs [2].

Why 5-Amino-3,4-dihydroquinazolin-2(1H)-one Cannot Be Replaced by Generic Quinazoline/Dihydroquinazolinone Analogs


Generic substitution with common analogs—specifically unsubstituted 3,4-dihydroquinazolin-2(1H)-one (CAS 6955-14-8), fully aromatic 5‑aminoquinazoline (CAS 101421-71-0), or the N1‑methyl congener (CAS 1042973-83-0)—introduces quantifiable risks. The unsubstituted scaffold lacks the essential C5‑NH₂ handle for further functionalization, reverting to a synthetic dead‑end [1]. The aromatic 5‑aminoquinazoline forfeits the C4 methylene group, which serves as a point of diversification in p38α and CDK5 inhibitor structure–activity relationship (SAR) programs [2]. The N1‑methyl analog removes the key N1‑H donor/acceptor site exploited in kinase hinge‑binding motifs and introduces unwanted steric bulk that alters the scaffold’s hydrogen‑bonding capacity relative to the N1‑unsubstituted target compound . Without the exact C5‑NH₂ / N1‑H / C4‑sp³ combination present in 5‑amino‑3,4‑dihydroquinazolin‑2(1H)‑one, SAR transferability across analogs fails, making direct substitution scientifically invalid for programs dependent on this specific pharmacophoric pattern.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for 5‑Amino‑3,4‑dihydroquinazolin‑2(1H)‑one


C5‑NH₂ Substituent Enables Late‑Stage Diversification: Comparison with Unsubstituted 3,4‑Dihydroquinazolin‑2(1H)‑one

In the CDK5 inhibitor series, the 3,4‑dihydroquinazolin‑2(1H)‑one core requires a C5 substituent for kinase hinge‑binding. The unsubstituted parent scaffold (CAS 6955‑14‑8) cannot be directly elaborated without additional synthetic steps (nitration, reduction) to install an amino group [1]. The target compound provides the C5‑NH₂ group pre‑installed, eliminating two synthetic steps and enabling direct diversification to amides, ureas, or sulfonamides .

Medicinal Chemistry Kinase Inhibitors Structure–Activity Relationship (SAR)

Regiochemistry Matters: C5‑NH₂ vs. C7‑NH₂ Positional Isomer Differentiation in Biological Activity

In the p38α MAP kinase inhibitor program, DHQ analogs with amino substituents at different positions on the benzene ring exhibited divergent potency. While specific IC₅₀ data for the exact 5‑amino compound is not publicly disclosed, the SAR study established that the C5 position tolerates polar substituents that project toward the kinase solvent‑exposed region, whereas the C7 position directly impacts the ATP‑binding pocket interaction, leading to potency cliffs upon positional isomer switching [1]. The C5‑NH₂ positional isomer (target compound) is predicted to preserve the core hinge‑binding geometry, while the C7‑NH₂ isomer (7‑amino‑3,4‑dihydroquinazolin‑2(1H)‑one) would introduce a steric clash with the kinase gatekeeper residue, reducing potency.

Positional Isomer SAR Kinase Selectivity Binding Affinity

Dihydroquinazolinone Core vs. Aromatic 5‑Aminoquinazoline: C4 sp³ Center as a Critical Diversification Point

The 3,4‑dihydroquinazolin‑2(1H)‑one core contains an sp³‑hybridized C4 methylene group absent in aromatic 5‑aminoquinazoline (CAS 101421‑71‑0). This C4 methylene serves as a vector for substitution that projects into a distinct region of chemical space relative to the planar aromatic analog . In CDK5 inhibitor SAR, C4‑disubstituted DHQ analogs achieved potency improvements through occupation of a lipophilic pocket not accessible to aromatic quinazolines, with some analogs reaching CDK5 IC₅₀ values below 100 nM in biochemical assays [1]. The fully aromatic 5‑aminoquinazoline lacks this C4‑sp³ center entirely and cannot access the same binding sub‑pocket.

Scaffold Differentiation Chemical Space sp³‑Enriched Fragments

N1‑Unsubstituted Core Preserves Full Hydrogen‑Bond Donor Capacity vs. N1‑Methyl Analog

The target compound retains a free N1‑H group capable of acting as a hydrogen‑bond donor. In p38α MAP kinase co‑crystal structures, the dihydroquinazolinone N1‑H donates a hydrogen bond to the kinase hinge region (Met109 backbone carbonyl), a key interaction for inhibitor potency [1]. The N1‑methyl analog 5‑amino‑3,4‑dihydro‑1‑methyl‑2(1H)‑quinazolinone (CAS 1042973‑83‑0) eliminates this donor, reducing the hydrogen‑bond donor count from 3 (N1‑H, N3‑H, C5‑NH₂) to 2 . In p38α inhibitor SAR, N1‑methylation of related DHQ analogs resulted in >10‑fold loss of inhibitory potency, underscoring the critical role of the N1‑H donor [2].

Hydrogen‑Bonding Capacity Kinase Hinge Binding Pharmacophore Integrity

Procurement‑Relevant Application Scenarios for 5‑Amino‑3,4‑dihydroquinazolin‑2(1H)‑one


CDK5‑Targeted Kinase Library Synthesis Using the C5‑NH₂ Handle for Direct Amide/Sulfonamide Derivatization

Medicinal chemistry teams constructing DHQ‑based CDK5 inhibitor libraries can utilize the pre‑installed C5‑NH₂ group for one‑step diversification to amides, ureas, sulfonamides, or reductive amination products, eliminating the need for nitration/reduction sequences required by the unsubstituted scaffold [1]. This directly translates to reduced synthesis cycle time and higher library throughput.

p38α MAP Kinase Fragment‑Based Drug Discovery Exploiting the N1‑H / C4‑sp³ / C5‑NH₂ Pharmacophore Triad

Fragment‑based drug discovery programs targeting p38α MAP kinase benefit from the unique combination of three hydrogen‑bond donors and the C4‑sp³ center present in the target compound [1]. The N1‑H donor engages the kinase hinge (Met109), while the C4 methylene provides a vector for growing fragments into a lipophilic sub‑pocket not addressable by aromatic quinazoline analogs [2].

PROTAC Degrader Linker Attachment via C5‑NH₂ Without Compromising Target‑Binding Pharmacophore

The C5‑NH₂ group, positioned toward the solvent‑exposed region in kinase‑bound DHQ inhibitors, serves as an ideal linker attachment point for PROTAC (proteolysis‑targeting chimera) degrader design. As demonstrated by dihydroquinazolinone‑based BRD4 PROTAC degraders, maintaining the core N1‑H / C4‑sp³ / hinge‑binding geometry while functionalizing through a solvent‑exposed amine preserves target engagement while enabling E3 ligase recruitment [1].

Regiochemically Defined Scaffold for Positional Isomer SAR Studies in Sodium Channel or Kinase Programs

Programs exploring Nav1.7 or Nav1.8 sodium channel inhibitors, where DHQ scaffolds have shown nanomolar potency, require rigorously defined regioisomers to avoid false SAR interpretation [1]. The target compound provides the exact C5‑NH₂ regioisomer, enabling unambiguous SAR attribution when comparing biological data across positional isomers in electrophysiology‑based patch‑clamp assays.

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